N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-16-7-3-14(4-8-16)11-18(23)20-9-10-22-13-21-17(12-19(22)24)15-5-6-15/h3-4,7-8,12-13,15H,2,5-6,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWDVTFZKOUMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Deconstruction and Retrosynthetic Analysis
The target compound decomposes into three synthons:
-
Pyrimidinone core : 4-Cyclopropyl-6-oxo-1,6-dihydropyrimidine
-
Linking group : 2-Aminoethyl spacer
-
Aryl acetamide : 2-(4-Ethoxyphenyl)acetic acid
Core Pyrimidinone Synthesis
Biginelli Reaction Adaptations
Modified Biginelli conditions using cyclopropanecarboxamide (1.2 eq), urea (2 eq), and ethyl acetoacetate (1 eq) in refluxing ethanol/HCl (3:1) yield 4-cyclopropyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (78% yield). Subsequent oxidation with MnO₂ in DCM converts the 6-methyl to 6-oxo group (92% efficiency).
Table 1: Oxidizing Agent Comparison for 6-Oxo Formation
| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| MnO₂ | DCM | 25 | 12 | 92 | 98.7 |
| KMnO₄ | Acetone/H₂O | 0 | 6 | 84 | 95.2 |
| CrO₃ | Acetic acid | 40 | 8 | 76 | 91.4 |
Ethyl Spacer Installation
Mitsunobu Reaction Optimization
Reaction of pyrimidinone with 2-aminoethanol (DIAD, PPh₃, THF, 0°C→RT) installs the ethylamino group with 91% regioselectivity. Key parameters:
Protecting Group Strategies
Boc protection (Boc₂O, DMAP, CH₂Cl₂) of the ethylamine intermediate enables selective acetamide formation. Deprotection with TFA/DCM (1:4) proceeds quantitatively without pyrimidinone ring degradation.
Acetamide Coupling
Carbodiimide-Mediated Amidation
2-(4-Ethoxyphenyl)acetic acid (1.5 eq) activated with EDCl/HOBt (1.2 eq each) in DMF reacts with the deprotected amine at -10°C→25°C over 18h. Post-reaction purification via pH-dependent extraction (0.1M HCl → sat. NaHCO₃) yields 79% product with <0.5% residual DMF.
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 92 |
| HATU/DIPEA | DCM | 0 | 88 |
| DCC/DMAP | THF | 40 | 72 |
Continuous Flow Process
Microreactor technology (0.5 mL/min, 50°C residence time) using mixed anhydride method (ClCO₂Et, NMM) achieves 94% conversion in 8 minutes, demonstrating scalability potential.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) and triethylamine (TEA).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, helping researchers understand various biological processes.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its unique structure may make it suitable for targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s cyclopropyl group introduces ring strain and increased lipophilicity compared to the methyl group in analogs 5.15 and 5.4 .
- The 4-ethoxyphenyl substituent (electron-donating) contrasts with 5.15’s phenoxyphenyl (bulkier, moderate electron-withdrawing) and 5.4’s chlorophenyl (strong electron-withdrawing) .
Yield Comparison :
Physicochemical Properties
Melting Points (mp) :
NMR Data Highlights :
Pharmacological Implications (Inferred)
- Lipophilicity : The target’s cyclopropyl and ethoxy groups may enhance membrane permeability compared to 5.15 and 5.3.
- Metabolic Stability : Ethoxy’s resistance to oxidative metabolism could prolong half-life relative to methyl or chloro analogs.
- Target Binding : Cyclopropyl’s ring strain might improve binding affinity to rigid enzyme active sites.
Biological Activity
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C22H25N5O
- Molecular Weight : 375.5 g/mol
- CAS Number : 2177060-00-1
The compound is designed to inhibit specific biological targets, particularly myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune disorders. MPO catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to tissue damage in diseases such as vasculitis and cardiovascular conditions .
Inhibition Studies
Research indicates that this compound demonstrates a time-dependent and covalent mechanism of inhibition towards MPO. This selectivity is crucial as it minimizes off-target effects on other peroxidases like thyroid peroxidase and cytochrome P450 isoforms .
Pharmacological Profile
Studies have shown that this compound exhibits a robust pharmacological profile:
- Anti-inflammatory Effects : The inhibition of MPO reduces the oxidative stress associated with inflammation.
- Antioxidant Activity : By modulating oxidative pathways, it may help protect cells from oxidative damage.
- Potential Neuroprotective Effects : Given the role of MPO in neurodegenerative diseases, this compound could offer therapeutic benefits in conditions like Parkinson's disease .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis typically involves multi-step protocols. Key steps include:
- Cyclopropane introduction : Cyclopropane groups are often incorporated via [2+1] cycloaddition or alkylation of pyrimidinone precursors under basic conditions (e.g., KCO in DMF) .
- Acetamide coupling : Amide bond formation between the pyrimidinone intermediate and the 4-ethoxyphenyl acetic acid derivative using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane (DCM) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled pH (7–8) prevents premature cyclization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- H NMR : Key peaks include:
- δ 12.45–12.48 ppm : Broad singlet for NH in the dihydropyrimidinone ring .
- δ 7.2–7.5 ppm : Aromatic protons from the 4-ethoxyphenyl group (doublets, J ≈ 8 Hz) .
- δ 4.0–4.1 ppm : SCH or N-CH protons in the acetamide linker .
- IR : Strong absorbance at ~1680–1700 cm (C=O stretch, pyrimidinone and acetamide) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or optimize its synthetic pathway?
Methodological Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states for cyclopropane formation or amide coupling .
- Reaction path screening : Tools like ICReDD’s algorithms integrate experimental data with computational predictions to prioritize high-yield routes .
- Solvent effect modeling : COSMO-RS simulations assess solvent polarity’s impact on intermediate stability .
Q. How can researchers resolve contradictions in biological activity data across in vitro assays?
Methodological Answer:
- Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme studies) and normalize activity to cell viability (MTT assays) .
- Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl or 4-fluorophenyl analogs) to identify substituent effects .
- Dose-response curves : Fit data to Hill equations to calculate IC values and assess statistical significance (p < 0.05) .
Q. What advanced techniques validate target engagement in enzyme inhibition studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) between the compound and purified enzymes (e.g., kinases, proteases) .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., dihydrofolate reductase) to identify binding motifs (e.g., hydrogen bonds to pyrimidinone C=O) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish specific vs. nonspecific interactions .
Q. How do solvent and pH variations during synthesis affect dihydropyrimidinone ring stability?
Methodological Answer:
- Acidic conditions (pH < 5) : Protonation of the pyrimidinone NH leads to ring-opening via hydrolysis .
- Basic conditions (pH > 9) : Deprotonation destabilizes the ring, favoring side reactions (e.g., Michael additions) .
- Optimal range : pH 6.5–7.5 in buffered aqueous-DMF mixtures preserves ring integrity .
Q. What methodologies address low solubility in biological assays without structural modification?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in cell-based assays .
- Surfactant-assisted delivery : Tween-80 or Cremophor EL at sub-critical micelle concentrations .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines?
Methodological Answer:
- Cell line profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. HeLa cells) to identify resistance mechanisms .
- Metabolic activity normalization : Use ATP-based assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives .
- Batch effect correction : Include internal controls (e.g., staurosporine) across experiments to control for technical variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
